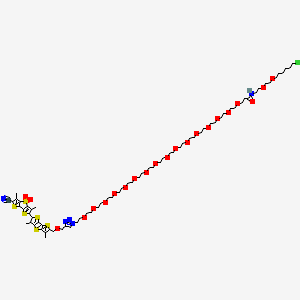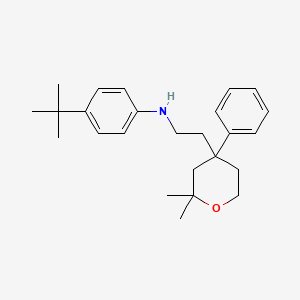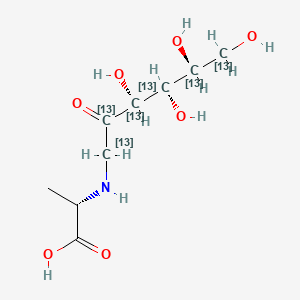
Cy3-PEG7-SCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG7-SCO is a dye derivative of Cyanine 3 (Cy3) containing seven polyethylene glycol (PEG) units. This compound features a SCO group that can covalently bond to amino groups, making it particularly useful for reacting with amino acid residues of proteins or peptides, especially lysine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cy3-PEG7-SCO is synthesized by attaching seven PEG units to the Cyanine 3 dye. The SCO group is then introduced, which can covalently bond to amino groups. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process ensures high purity and consistency, which is crucial for its applications in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-PEG7-SCO primarily undergoes substitution reactions where the SCO group reacts with amino groups of proteins or peptides. This reaction forms a stable covalent bond, making it useful for labeling and detection purposes .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include amino acids, peptides, and proteins. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are this compound-labeled proteins or peptides. These labeled molecules are used in various analytical and diagnostic applications .
Applications De Recherche Scientifique
Cy3-PEG7-SCO has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cy3-PEG7-SCO involves the covalent bonding of the SCO group to the amino groups of proteins or peptides. This bonding forms a stable complex that can be detected using fluorescence techniques. The molecular targets are typically lysine residues on proteins or peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3-PEG4-SCO: Similar to Cy3-PEG7-SCO but contains four PEG units.
Cy5-PEG7-SCO: A derivative of Cyanine 5 (Cy5) with seven PEG units.
Cy3-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of the SCO group.
Uniqueness
This compound is unique due to its combination of seven PEG units and the SCO group, which provides enhanced solubility and specific reactivity with amino groups. This makes it particularly useful for labeling and detecting proteins and peptides in complex biological samples .
Propriétés
Formule moléculaire |
C55H81ClN4O10 |
|---|---|
Poids moléculaire |
993.7 g/mol |
Nom IUPAC |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H |
Clé InChI |
RPCCUISPECJLCA-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)



![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

